[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Overview
Description
The compound 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
is an organic molecule that contains several functional groups. It has a benzothiazinone core, which is a type of heterocyclic compound . The molecule also contains a fluoro group and an ethylphenyl group attached to the benzothiazinone core .
Molecular Structure Analysis
The molecular formula of this compound is C24H20FNO3S . It has a molar mass of approximately 421.48 g/mol . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Scientific Research Applications
Synthesis and Structural Analysis
Research on boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, involves multi-step synthesis and conformational analysis using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of similar compounds, including 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, highlighting their potential applications in material science and pharmaceuticals due to their complex molecular structures and properties (P. Huang et al., 2021).
Antioxidant Properties
Compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives have been synthesized and analyzed for their in vitro antioxidant activities. These activities are measured by their radical scavenging abilities and total reducing power, making them promising molecules for applications requiring antioxidant properties (Yasin Çetinkaya et al., 2012).
Fluorescent Probes and Photostability
Fluorinated compounds, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, are synthesized for use as fluorescent probes sensitive to pH changes and metal cations. The fluorination enhances photostability and improves spectroscopic properties, suggesting potential applications of similar fluorinated compounds in biochemical sensing and imaging (K. Tanaka et al., 2001).
Antitubercular Activities
Research into the synthesis and optimization of antitubercular activities in series of compounds, such as 4-(aryloxy)phenyl cyclopropyl methanones, showcases the potential of structurally related compounds in the development of new antibacterial agents, especially against Mycobacterium tuberculosis and multidrug-resistant strains (S. S. Bisht et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-2-16-8-11-19(12-9-16)25-15-22(23(26)17-6-4-3-5-7-17)29(27,28)21-13-10-18(24)14-20(21)25/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBITOOFVNKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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